molecular formula C14H12BrNO2S B11177313 1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B11177313
M. Wt: 338.22 g/mol
InChI Key: WQXHNJBSBDGRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzenesulfonyl group attached to a dihydroindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-2,3-dihydro-1H-indole typically involves the reaction of 2,3-dihydro-1H-indole with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 1-(4-bromobenzenesulfonyl)-2,3-dihydro-1H-indole follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include oxindole derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor antagonists.

    Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is employed in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole is unique due to its combined structural features of the indole ring and the bromobenzenesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C14H12BrNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2

InChI Key

WQXHNJBSBDGRAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.